molecular formula C8H12ClN3O2 B11888833 Ethyl 2-hydrazinylisonicotinate hydrochloride

Ethyl 2-hydrazinylisonicotinate hydrochloride

Cat. No.: B11888833
M. Wt: 217.65 g/mol
InChI Key: DVHWXSNXAVGYNJ-UHFFFAOYSA-N
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Description

Ethyl 2-hydrazinylisonicotinate hydrochloride is an organic compound with significant importance in various fields of scientific research It is a derivative of isonicotinic acid and contains both hydrazine and ethyl ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydrazinylisonicotinate hydrochloride typically involves the reaction of ethyl isonicotinate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydrazinylisonicotinate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 2-hydrazinylisonicotinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-hydrazinylisonicotinate hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities.

Comparison with Similar Compounds

Ethyl 2-hydrazinylisonicotinate hydrochloride can be compared with other similar compounds, such as:

    Isonicotinic acid hydrazide: Known for its use in tuberculosis treatment.

    Ethyl isonicotinate: Used as an intermediate in organic synthesis.

    Hydrazine derivatives: Various hydrazine compounds with different functional groups and applications.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

ethyl 2-hydrazinylpyridine-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)6-3-4-10-7(5-6)11-9;/h3-5H,2,9H2,1H3,(H,10,11);1H

InChI Key

DVHWXSNXAVGYNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)NN.Cl

Origin of Product

United States

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